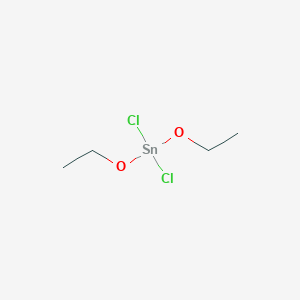
Dichloro(diethoxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(diethoxy)stannane: is an organotin compound with the chemical formula C4H10Cl2O2Sn. It is a member of the organotin family, which consists of compounds containing tin bonded to hydrocarbons. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(diethoxy)stannane can be synthesized through the reaction of tin tetrachloride with ethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
SnCl4+2C2H5OH→SnCl2(OC2H5)2+2HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity while minimizing by-products. The reaction is typically carried out in a controlled environment with precise temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Dichloro(diethoxy)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The compound can undergo oxidation to form tin oxides or other organotin compounds.
Reduction Reactions: this compound can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in the presence of a base or catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: The major products are substituted organotin compounds.
Oxidation Reactions: The major products include tin oxides and other oxidized organotin compounds.
Reduction Reactions: The major products are reduced tin compounds with lower oxidation states.
Scientific Research Applications
Chemistry: Dichloro(diethoxy)stannane is used as a reagent in organic synthesis for the preparation of various organotin compounds. It is also employed in the study of tin-carbon bond formation and reactivity.
Biology: In biological research, this compound is used to study the effects of organotin compounds on biological systems. It is particularly useful in investigating the toxicity and environmental impact of organotin compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of organotin-based drugs. Its unique chemical properties make it a candidate for further research in drug design and development.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical processes. It is also employed in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of dichloro(diethoxy)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, leading to changes in its chemical reactivity. The pathways involved in its mechanism of action include:
Coordination Chemistry: The tin center can coordinate with different ligands, affecting the compound’s reactivity and stability.
Redox Reactions: this compound can undergo redox reactions, altering its oxidation state and chemical properties.
Comparison with Similar Compounds
Dichlorodimethylsilane: Similar to dichloro(diethoxy)stannane, dichlorodimethylsilane is an organosilicon compound with two chlorine atoms and two methyl groups bonded to silicon.
Dichloromethylsilane: Another organosilicon compound with one chlorine atom and one methyl group bonded to silicon.
Chlorodimethylsilane: An organosilicon compound with one chlorine atom and two methyl groups bonded to silicon.
Uniqueness: this compound is unique due to its tin center, which imparts distinct chemical properties compared to silicon-based compounds. The presence of tin allows for different coordination chemistry and reactivity, making it valuable in various applications.
Properties
CAS No. |
2768-30-1 |
|---|---|
Molecular Formula |
C4H10Cl2O2Sn |
Molecular Weight |
279.73 g/mol |
IUPAC Name |
dichloro(diethoxy)stannane |
InChI |
InChI=1S/2C2H5O.2ClH.Sn/c2*1-2-3;;;/h2*2H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
OTRHRQFCKGYHDH-UHFFFAOYSA-L |
Canonical SMILES |
CCO[Sn](OCC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)


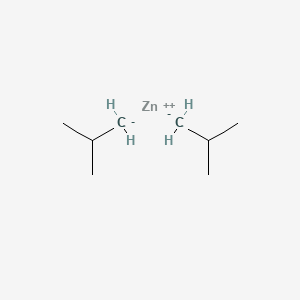
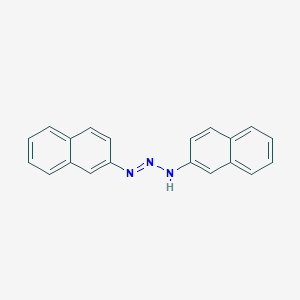
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
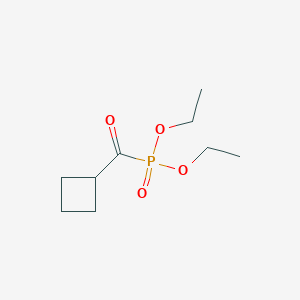
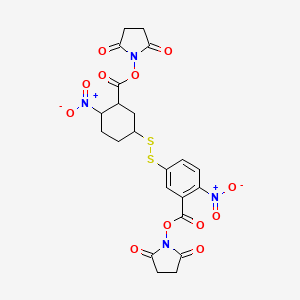
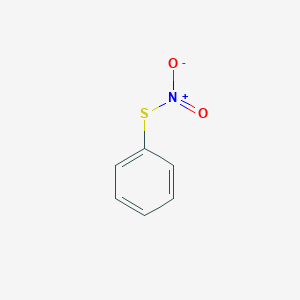
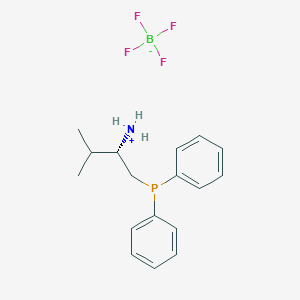
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)

